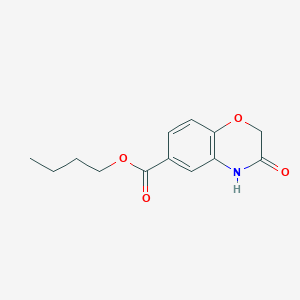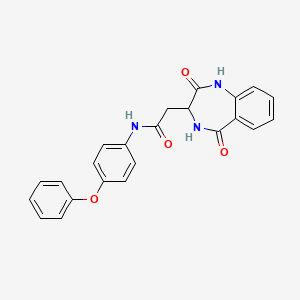![molecular formula C18H20N4O4S B14934757 methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B14934757.png)
methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via nucleophilic substitution reactions.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.
Formation of the Benzoate Ester: The final step involves esterification with methyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiomorpholine and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various biological pathways. This inhibition leads to the modulation of cellular signaling pathways, resulting in its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: Compounds like Zardaverine and Emorfazone.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine moiety.
Uniqueness
Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its combination of a pyridazinone core with a thiomorpholine group, which imparts distinct pharmacological properties. This combination is less common in the literature compared to other pyridazinone derivatives .
Propiedades
Fórmula molecular |
C18H20N4O4S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
methyl 4-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H20N4O4S/c1-26-18(25)13-2-4-14(5-3-13)19-16(23)12-22-17(24)7-6-15(20-22)21-8-10-27-11-9-21/h2-7H,8-12H2,1H3,(H,19,23) |
Clave InChI |
ONQWESKGIIIAOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14934680.png)
![N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934685.png)


![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)

![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B14934722.png)
![N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B14934724.png)
![6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934725.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14934729.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B14934739.png)
![4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)-](/img/structure/B14934744.png)
